![molecular formula C18H26O4 B14439765 Phthalic acid, bis(2-pentyl) ester CAS No. 75151-00-7](/img/no-structure.png)
Phthalic acid, bis(2-pentyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, bis(2-pentyl) ester is a type of phthalate ester, which is a derivative of phthalic acid. Phthalate esters are widely used as plasticizers to enhance the flexibility, durability, and longevity of plastic products. These compounds are known for their ability to improve the mechanical properties of various materials, making them essential in numerous industrial applications .
Vorbereitungsmethoden
Phthalic acid, bis(2-pentyl) ester is typically synthesized through the esterification of phthalic anhydride with 2-pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial production methods often involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through various separation techniques, including distillation and crystallization .
Analyse Chemischer Reaktionen
Phthalic acid, bis(2-pentyl) ester undergoes several types of chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are phthalic acid and its derivatives .
Wissenschaftliche Forschungsanwendungen
Phthalic acid, bis(2-pentyl) ester has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of phthalic acid, bis(2-pentyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid, bis(2-pentyl) ester can be compared with other phthalate esters, such as:
Di-n-butyl phthalate (DBP): Similar in structure but with different alkyl groups, DBP is also used as a plasticizer.
Diethyl phthalate (DEP): Another phthalate ester with shorter alkyl chains, used in personal care products.
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with longer alkyl chains, known for its flexibility-enhancing properties.
This compound is unique due to its specific alkyl groups, which provide distinct mechanical and chemical properties compared to other phthalate esters .
Eigenschaften
75151-00-7 | |
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
dipentan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-5-9-13(3)21-17(19)15-11-7-8-12-16(15)18(20)22-14(4)10-6-2/h7-8,11-14H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
LGOBSDYKTFVEGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.